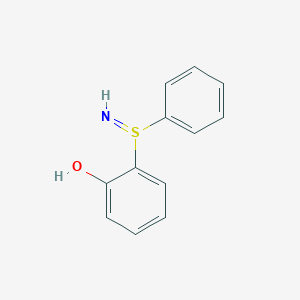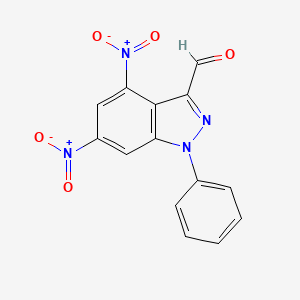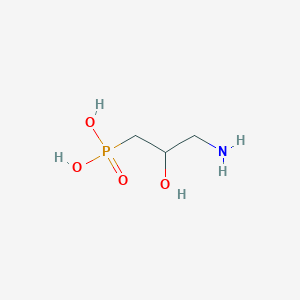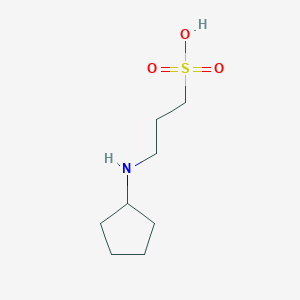![molecular formula C17H17NO3 B14220787 [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene CAS No. 742077-44-7](/img/structure/B14220787.png)
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is an organic compound characterized by the presence of a nitro group, a phenyl group, and an ethoxy group attached to a prop-1-en-1-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene typically involves the reaction of 2-nitro-1-phenylethanol with a suitable alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and alkyl halides as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Amino derivatives
Reduction: Nitroso or hydroxylamine derivatives
Substitution: Nitrated or halogenated phenyl derivatives
Scientific Research Applications
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenyl and ethoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
[2-Nitro-1-phenylethanol]: Similar in structure but lacks the prop-1-en-1-yl backbone.
[3-(2-Nitro-1-phenylethoxy)propane]: Similar but lacks the double bond in the prop-1-en-1-yl group.
[2-Nitro-1-phenylethylamine]: Similar but contains an amino group instead of an ethoxy group.
Uniqueness
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is unique due to the presence of both a nitro group and an ethoxy group attached to a prop-1-en-1-yl backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
742077-44-7 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(2-nitro-1-phenylethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C17H17NO3/c19-18(20)14-17(16-11-5-2-6-12-16)21-13-7-10-15-8-3-1-4-9-15/h1-12,17H,13-14H2 |
InChI Key |
FACDIRWSQDXDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)

![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)


![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)


![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)

